molecular formula C15H20O B3023858 Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone CAS No. 898754-18-2

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone

Cat. No.: B3023858
CAS No.: 898754-18-2
M. Wt: 216.32 g/mol
InChI Key: RVAOKXCSFXLSRK-UHFFFAOYSA-N
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Description

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone ( 898754-18-2) is an organic compound with the molecular formula C15H20O and a molecular weight of 216.32 . This ketone belongs to a class of cyclobutyl aryl ketones that are emerging as highly valuable scaffolds in modern medicinal chemistry and drug discovery . The unique puckered, three-dimensional geometry and rigidity of the cyclobutane ring can confer advantageous pharmacological properties to small molecules, such as enhanced metabolic stability and improved binding efficiency to biological targets, making them attractive alternatives to more common, planar aromatic linkers . Researchers are particularly interested in 1,3-difunctionalized cyclobutanes, as they serve as conformationally restricted bioisosteres for ethyl or propyl chains, and this ketone provides a versatile synthetic handle for such applications . The compound can be utilized in various synthetic methodologies, including formal γ-C–H functionalization strategies. These advanced routes, which may involve Norrish-Yang cyclization followed by palladium-catalyzed C–C cleavage, enable the stereospecific synthesis of complex, cis-functionalized cyclobutane derivatives that are otherwise challenging to access . These derivatives are crucial building blocks for developing novel therapeutic agents and other functional materials. As a supplied chemical, it is presented with a defined SMILES structure (O=C(C1CCC1)CCC2=CC(C)=CC=C2C) for precise identification . This product is intended for research purposes as a chemical intermediate and building block in laboratory settings. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any personal use.

Properties

IUPAC Name

1-cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O/c1-11-6-7-12(2)14(10-11)8-9-15(16)13-4-3-5-13/h6-7,10,13H,3-5,8-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVAOKXCSFXLSRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CCC(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00644766
Record name 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898754-18-2
Record name 1-Cyclobutyl-3-(2,5-dimethylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00644766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone typically involves the reaction of cyclobutyl compounds with 2-(2,5-dimethylphenyl)ethyl derivatives under specific conditions. One common method is the Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation processes, utilizing continuous flow reactors to optimize reaction efficiency and product consistency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone undergoes several types of chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like NaBH4 and LiAlH4 are used under anhydrous conditions.

    Substitution: Electrophilic substitution reactions often require catalysts such as AlCl3 or FeCl3 and may be conducted in solvents like dichloromethane (CH2Cl2).

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone involves its interaction with molecular targets such as enzymes and receptors. The ketone group can form hydrogen bonds and other interactions with active sites, influencing biochemical pathways and cellular processes. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Molecular and Physical Properties

The following table compares key properties of cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone analogs:

Compound Name CAS Number Molecular Formula Molecular Weight Boiling Point (°C) Density (g/cm³) Substituent Positions
Cyclobutyl 2-(2,3-dimethylphenyl)ethyl ketone 898793-45-8 C₁₅H₂₀O 216.32 333.1 1.02 2,3-dimethylphenyl
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone 898781-25-4 C₁₄H₁₈O 202.29 308.5 (predicted) 1.041 3,5-dimethylphenyl
Cyclohexyl 2-(2,6-dimethylphenyl)ethyl ketone 898755-49-2 C₁₇H₂₄O 244.37 365.3 0.987 2,6-dimethylphenyl

Key Observations :

  • Ring Size Impact : Larger cycloalkyl groups (e.g., cyclohexyl vs. cyclobutyl) increase molecular weight and boiling point but reduce density. For example, cyclohexyl analogs exhibit a ~32°C higher boiling point than cyclobutyl derivatives .
  • Substituent Position : Ortho-substituted derivatives (e.g., 2,3-dimethylphenyl) show higher densities compared to meta-substituted (3,5-dimethylphenyl) isomers, likely due to steric effects altering molecular packing .

Reactivity and Stability

  • Cyclobutyl vs. Cyclohexyl : The cyclobutyl group’s inherent ring strain may enhance reactivity compared to more stable cyclohexyl analogs. Evidence from nuclear chemistry studies suggests cyclic ketones undergo distinct rearrangement pathways compared to acyclic counterparts, though mechanistic details remain unclear .

Economic and Commercial Factors

Price and availability vary significantly among analogs:

Compound Name Purity (%) Price (USD/g) Supplier
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone 97 437 Matrix Scientific
Cyclopropyl 2-(3,5-dimethylphenyl)ethyl ketone 95 1006.58 American Custom Chemicals

Cyclobutyl derivatives (e.g., CAS 898793-45-8) are currently listed as out of stock, highlighting supply chain challenges for specific isomers .

Biological Activity

Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone, with the molecular formula C₁₅H₂₀O and CAS number 898754-18-2, is a ketone derivative characterized by a cyclobutyl group attached to a 2-(2,5-dimethylphenyl)ethyl moiety. This compound has garnered interest in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic properties and interactions with biomolecules.

The compound features a unique structure that influences its biological activity. The ketone functional group allows for various chemical reactions, including oxidation, reduction, and substitution reactions. Its synthesis can involve multiple pathways, often utilizing cyclobutane derivatives as starting materials.

Property Value
Molecular FormulaC₁₅H₂₀O
Molecular Weight232.33 g/mol
Boiling PointApproximately 326.4 °C
Density~1.020 g/cm³

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The ketone group can form hydrogen bonds and engage in hydrophobic interactions, influencing biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that play crucial roles in metabolic pathways.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptor sites, affecting physiological responses.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens.
  • Anti-inflammatory Effects : Investigations into its anti-inflammatory potential are ongoing, with some evidence pointing towards a reduction in inflammatory markers in vitro.
  • Analgesic Activity : Similar compounds have shown promise in pain management, indicating that this compound may possess analgesic properties.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated significant inhibition of bacterial growth at specific concentrations, suggesting its potential as a lead compound for developing new antibiotics.

Case Study 2: Anti-inflammatory Mechanisms

In vitro assays demonstrated that this compound reduced the production of pro-inflammatory cytokines in cultured macrophages. This finding supports its potential application in treating inflammatory diseases.

Case Study 3: Analgesic Properties

In animal models, the compound was tested for pain relief using the rat-tail pressure test. Results indicated that it produced a significant analgesic effect compared to control groups, highlighting its potential utility in pain management therapies.

Future Directions

Further research is necessary to fully elucidate the biological mechanisms underlying the actions of this compound. Future studies should focus on:

  • In Vivo Studies : To confirm the efficacy and safety of the compound in living organisms.
  • Structure-Activity Relationship (SAR) : To explore how variations in structure affect biological activity.
  • Clinical Trials : To assess therapeutic potential in human subjects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone
Reactant of Route 2
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Cyclobutyl 2-(2,5-dimethylphenyl)ethyl ketone

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